molecular formula C19H19N3O2 B14105046 N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14105046
M. Wt: 321.4 g/mol
InChI Key: ICXSOJUQUYNZSS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an amine, such as 2,6-dimethylaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2,6-dimethylphenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2,6-dimethylphenyl)-5-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the 2,6-dimethylphenyl and 2-hydroxy-5-methylphenyl groups, which confer specific steric and electronic properties

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-11-7-8-17(23)14(9-11)15-10-16(22-21-15)19(24)20-18-12(2)5-4-6-13(18)3/h4-10,23H,1-3H3,(H,20,24)(H,21,22)

InChI Key

ICXSOJUQUYNZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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